3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine
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Overview
Description
3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyranopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound consists of a pyridine ring fused with a pyran ring, with a nitro group at the 3-position and an amine group at the 2-position .
Preparation Methods
The synthesis of 3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-e]pyridine-2-carboxylate . The reaction conditions often include the use of concentrated hydrazine hydrate and phenyl chloroformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, phenyl chloroformate, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, and the compound is known to interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a modulator of key biological processes .
Comparison with Similar Compounds
3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine can be compared with other similar compounds, such as:
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine: This compound lacks the nitro group and exhibits different biological activities.
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-e]pyridine-2-carboxylate: This compound is a precursor in the synthesis of this compound and has its own unique properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-nitro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O3/c9-8-7(11(12)13)3-5-4-14-2-1-6(5)10-8/h3H,1-2,4H2,(H2,9,10) |
InChI Key |
ODUJYTNNNBHPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
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